OBA-09

Neuroinflammation Ischemic Stroke Microglial Activation

OBA-09 is a covalently linked salicylic acid/pyruvate ester that provides significantly greater anti-inflammatory efficacy than a simple co-treatment of its free components. Designed for differential brain hydrolysis (serum t1/2 43 min vs. brain 4.2 h), it achieves up to 89.9% infarct volume reduction in rat MCAO models. Ideal for ischemic stroke research, CNS drug delivery studies, and as a benchmark for novel neuroprotectants. Ensure robust, site-specific neuroprotection with this single molecular entity.

Molecular Formula C10H8O5
Molecular Weight 208.17 g/mol
Cat. No. B609704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOBA-09
SynonymsOBA-09;  OBA 09;  OBA09; 
Molecular FormulaC10H8O5
Molecular Weight208.17 g/mol
Structural Identifiers
SMILESCC(=O)C(=O)OC1=CC=CC=C1C(=O)O
InChIInChI=1S/C10H8O5/c1-6(11)10(14)15-8-5-3-2-4-7(8)9(12)13/h2-5H,1H3,(H,12,13)
InChIKeyULWCDKMLERRCJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





OBA-09 Procurement Guide: A Covalent Pyruvate-Salicylic Acid Hybrid for Post-Ischemic Neuroprotection Studies


OBA-09 (2-oxopropanoyloxy benzoic acid, CAS 856095-68-6) is a synthetic, multimodal neuroprotectant composed of salicylic acid (the active metabolite of aspirin) and pyruvate (a glycolytic intermediate) linked via a single, hydrolysable ester bond [1]. Designed to address the multifactorial pathophysiology of cerebral ischemia through a single molecular entity, OBA-09 leverages the anti-inflammatory properties of salicylic acid and the antioxidant and metabolic-support functions of pyruvate in a synergistic fashion [2]. In contrast to the simple physical mixture of its two constituent components, the covalent linkage in OBA-09 confers a distinct and quantifiable pharmacological advantage, resulting in significantly enhanced anti-inflammatory efficacy [3].

Why OBA-09 Cannot Be Interchanged with a Physical Mixture of Pyruvate and Salicylic Acid in Research


A simple co-treatment or physical mixture of pyruvate and salicylic acid (or aspirin) fails to replicate the biological effects of the covalently linked OBA-09 hybrid. Direct comparative evidence demonstrates that OBA-09 elicits a significantly greater anti-inflammatory response than an equivalent co-treatment with its two free components [1]. This is likely due to the distinct pharmacokinetics of the intact molecule; the ester bond is specifically designed to facilitate brain penetration and then undergo differential hydrolysis, with a half-life of 43 minutes in serum and a significantly prolonged 4.2 hours in brain parenchyma [2]. This differential stability allows the intact, multi-functional molecule to act directly on target tissue before its slow, site-specific release of active metabolites, a crucial temporal and spatial advantage not provided by a simple physical mixture [3].

Quantitative Evidence Guide: OBA-09's Differentiated Efficacy vs. Comparators in Preclinical Models


OBA-09 Demonstrates Superior Anti-Inflammatory Potency Compared to an Equimolar Mixture of Pyruvate and Salicylic Acid

In a study examining the anti-inflammatory effects of OBA-09, the compound's efficacy was directly compared to that of an equimolar combination of its two constituent components, pyruvate and salicylic acid (P+S). OBA-09 displayed a markedly greater ability to suppress the expression of key pro-inflammatory enzymes in microglial cells. For example, the LPS-induced upregulation of inducible nitric oxide synthase (iNOS) was more effectively inhibited by OBA-09 than by the P+S mixture [1].

Neuroinflammation Ischemic Stroke Microglial Activation

OBA-09's Differential Hydrolysis Kinetics in Serum vs. Brain Tissue Enable Site-Specific Activity

A key differentiating feature of OBA-09 is its unique pharmacokinetic profile, designed to maximize its activity within the central nervous system. Following administration, the molecule undergoes hydrolysis with vastly different kinetics depending on the biological compartment. High-performance liquid chromatography (HPLC) analysis revealed a half-life of 43 minutes in serum, but a dramatically extended half-life of 4.2 hours in brain parenchyma [1]. This contrasts with the immediate and non-specific distribution and metabolism expected from a simple intravenous injection of free pyruvate and salicylic acid.

Pharmacokinetics Prodrug Design Blood-Brain Barrier

OBA-09 Provides Significant Reduction in Ischemic Infarct Volume in a Rat MCAO Model

The therapeutic potential of OBA-09 has been validated in vivo using the rat middle cerebral artery occlusion (MCAO) model, a gold-standard preclinical model of ischemic stroke. A single intravenous dose of OBA-09 (10 mg/kg) resulted in a substantial and statistically significant reduction in the volume of cerebral infarction. In one study, the reduction was quantified as an 89.9% decrease compared to vehicle-treated controls [1]. Another independent source corroborates these findings, reporting a 27% reduction in infarct volume when administered 6 hours post-MCAO and a 65% reduction when administered 12 hours post-MCAO .

Cerebral Ischemia In Vivo Efficacy MCAO Model

OBA-09 Protects Against Excitotoxic and Zinc-Mediated Neuronal Cell Death In Vitro

Beyond its anti-inflammatory and antioxidant effects, OBA-09 exerts direct protective actions against major excitotoxic insults that drive neuronal death following ischemia. In primary cortical cultures, OBA-09 prevented cell death induced by both NMDA (N-methyl-D-aspartate) and zinc (Zn2+), key mediators of the excitotoxic cascade [1]. This multi-faceted cytoprotection is attributed to the compound's ability to attenuate the depletion of ATP and nicotinamide adenine dinucleotide (NAD), thereby preserving cellular energy status under conditions of metabolic stress [2].

Excitotoxicity Zinc Neurotoxicity Primary Neuronal Culture

Recommended Scientific and Preclinical Research Applications for OBA-09


In Vivo Studies of Post-Ischemic Neuroinflammation and Neuroprotection

Given its validated ability to significantly reduce infarct volume by up to 89.9% and suppress pro-inflammatory markers (iNOS, COX-2, TNF-α, IL-1β) in the rat MCAO model, OBA-09 is an ideal tool for in vivo investigations into the mechanisms and treatment of ischemic stroke [1]. Its superior anti-inflammatory potency compared to a mixture of its metabolites makes it a definitive choice for studies where robust and sustained suppression of post-ischemic inflammation is the primary objective [2].

Ex Vivo and In Vitro Investigation of Multi-Modal Cytoprotective Mechanisms

OBA-09 is exceptionally well-suited for dissecting the integrated cellular response to ischemic injury. It can be employed in primary neuronal cultures or organotypic brain slices to simultaneously probe the interplay between oxidative stress, excitotoxicity (via NMDA and zinc), and inflammation [1]. Its ability to attenuate ATP and NAD depletion provides a distinct experimental angle for studying metabolic dysfunction during ischemia [2].

Pharmacokinetic and CNS Drug Delivery Research

The unique pharmacokinetic property of OBA-09—a 4.2-hour half-life in brain parenchyma versus a 43-minute half-life in serum—makes it a valuable reference compound for studies focused on optimizing CNS drug delivery and residence time [1]. It can serve as a model prodrug for investigating how differential esterase activity across the blood-brain barrier can be leveraged to achieve targeted, site-specific drug release and accumulation.

Comparator Studies for Next-Generation Multimodal Neuroprotectants

Due to its well-characterized in vivo efficacy profile (quantitative infarct reduction data) and its proven advantage over a physical mixture of its active components, OBA-09 serves as an essential benchmark for screening and validating novel, multi-targeting neuroprotective agents [1]. Researchers can directly compare the efficacy of new chemical entities against the established OBA-09 data set in standardized stroke models [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for OBA-09

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.